molecular formula C8H6FIN2O B13428893 7-Fluoro-3-iodo-6-methoxy-1H-indazole

7-Fluoro-3-iodo-6-methoxy-1H-indazole

Katalognummer: B13428893
Molekulargewicht: 292.05 g/mol
InChI-Schlüssel: NMKPWRNHQVVHRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to the indazole core, making it a unique and valuable molecule for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields of the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Analyse Chemischer Reaktionen

7-Fluoro-3-iodo-6-methoxy-1H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indazole derivatives.

Wirkmechanismus

The mechanism of action of 7-Fluoro-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-3-iodo-6-methoxy-1H-indazole can be compared with other similar compounds, such as:

    3-Iodo-7-methoxy-1H-indazole: Similar structure but lacks the fluorine atom.

    7-Fluoro-6-iodo-1H-indazole: Similar structure but lacks the methoxy group.

    3-Iodo-6-nitroindazole: Contains a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6FIN2O

Molekulargewicht

292.05 g/mol

IUPAC-Name

7-fluoro-3-iodo-6-methoxy-2H-indazole

InChI

InChI=1S/C8H6FIN2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

NMKPWRNHQVVHRV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=NNC(=C2C=C1)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.